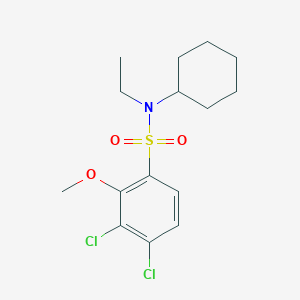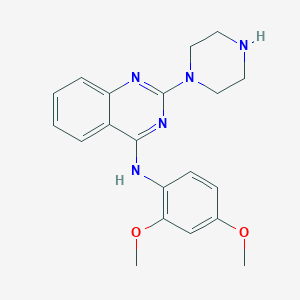
N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide
説明
N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide, also known as ABQ-48, is a novel compound that has gained significant attention in the field of medicinal chemistry. ABQ-48 belongs to the family of quinolinecarboxamides and has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
作用機序
The mechanism of action of N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In addition, this compound has also been reported to inhibit the NF-κB pathway, which plays a critical role in inflammation and immune response. Furthermore, this compound has been shown to inhibit the JAK/STAT pathway, which is involved in cytokine signaling.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In a study conducted by Zhang et al., this compound was found to induce apoptosis in breast cancer cells by activating caspase-3 and PARP cleavage. Similarly, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Furthermore, this compound has been shown to inhibit viral replication by targeting the viral polymerase.
実験室実験の利点と制限
N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide has several advantages as a research tool. It is a novel compound that has not been extensively studied, and therefore, provides an opportunity for new discoveries. This compound is also relatively easy to synthesize, and its yield can be improved by optimizing the reaction conditions. However, this compound also has some limitations. It is a highly lipophilic compound, which makes it difficult to dissolve in aqueous solutions. In addition, this compound has low bioavailability, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide. One potential area of research is the development of more potent analogs of this compound with improved bioavailability and therapeutic potential. Another area of research is the elucidation of the molecular mechanism of action of this compound. Furthermore, the potential of this compound as a therapeutic agent for other diseases, such as neurological disorders, should be explored. Finally, the development of new synthetic methods for this compound could lead to improved yields and more efficient synthesis.
科学的研究の応用
N-(4-acetylphenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer, inflammation, and infectious diseases. In a study conducted by Zhang et al., this compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Similarly, this compound has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages. In addition, this compound has exhibited potent antiviral activity against the influenza virus by inhibiting the viral replication cycle.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(3-bromophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O2/c1-15(28)16-9-11-19(12-10-16)26-24(29)21-14-23(17-5-4-6-18(25)13-17)27-22-8-3-2-7-20(21)22/h2-14H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETAHVCSADXPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3618831.png)
![4-[(benzylthio)methyl]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B3618838.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3-chloro-2-methylphenyl)piperazine](/img/structure/B3618844.png)

![3-(4-ethoxyphenyl)-5-[(5-ethyl-2-thienyl)methylene]-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3618857.png)
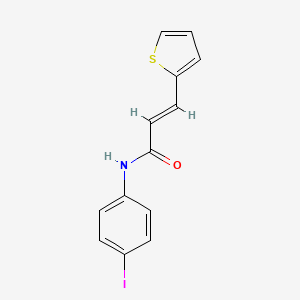
![N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B3618865.png)
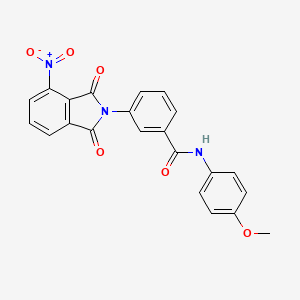

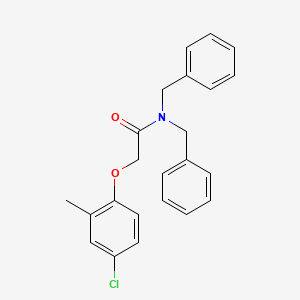
![N-[2-(aminocarbonyl)phenyl]-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3618899.png)
![2-bromo-1-[(4-chlorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B3618920.png)
